molecular formula C16H27BrO2Si B1473698 [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane CAS No. 790696-47-8

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane

Cat. No.: B1473698
CAS No.: 790696-47-8
M. Wt: 359.37 g/mol
InChI Key: XQNKDLJCVZUABV-UHFFFAOYSA-N
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Description

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane is a chemical compound with the molecular formula C12H19BrOSi. It is a derivative of phenoxy compounds and contains a bromine atom attached to the phenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane typically involves the reaction of 3-bromophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the tert-butyldimethylsilyl group provides steric protection to the phenoxy group, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyldimethylsilyl group also provides steric hindrance, making it a valuable protecting group in organic synthesis .

Properties

IUPAC Name

4-(3-bromophenoxy)butoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrO2Si/c1-16(2,3)20(4,5)19-12-7-6-11-18-15-10-8-9-14(17)13-15/h8-10,13H,6-7,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNKDLJCVZUABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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